molecular formula C9H10O3 B146543 3-Methoxy-4-methylbenzoic acid CAS No. 7151-68-0

3-Methoxy-4-methylbenzoic acid

Cat. No. B146543
CAS RN: 7151-68-0
M. Wt: 166.17 g/mol
InChI Key: CEAVPXDEPGAVDA-UHFFFAOYSA-N
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Description

3-Methoxy-4-methylbenzoic acid is a chemical compound that is structurally related to various benzoic acid derivatives. While the specific compound is not directly studied in the provided papers, related compounds have been synthesized and analyzed, providing insights into the chemical behavior and properties that could be extrapolated to 3-Methoxy-4-methylbenzoic acid.

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions and starting materials. For instance, 4-methoxy-α-methylbenzyl esters, which share a methoxy and a methyl group with 3-Methoxy-4-methylbenzoic acid, have been synthesized using 4-methoxy-α-methylbenzyl alcohol and corresponding acids, followed by hydrolysis with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) . Similarly, 2-methoxy-4-(methylsulfanyl)benzoic acid has been synthesized from 4-methyl-3-nitrobenzenesulfonic acid and 2-methyl-5-nitrophenol, indicating the versatility of methoxy and methyl groups in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives is often characterized by X-ray diffraction studies. For example, the crystal structure of 1-(4-iodobenzoyl)-5-methoxy-2-methyl-3-indoleacetic acid, an indomethacin analog, has been reported, showing bond distances and angles that reflect steric strain and the orientation of substituent groups . This suggests that the molecular structure of 3-Methoxy-4-methylbenzoic acid would also be influenced by the positions of the methoxy and methyl groups.

Chemical Reactions Analysis

Benzoic acid derivatives participate in various chemical reactions. The solvent-dependent coordination polymers of 3,5-dinitrobenzoic acid and 3,5-dinitro-4-methylbenzoic acid with 4,4'-bipyridine demonstrate the influence of solvents on the self-assembly and formation of complexes . Additionally, the reactivity of the methoxy group in 3-methoxycrotonic acid during enzymatic hydration indicates the potential for chemical transformations involving the methoxy group in 3-Methoxy-4-methylbenzoic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives can be inferred from related compounds. For instance, the inhibitory activity of 5-substituted 3-hydroxy-4-methoxybenzoic acids on catechol O-methyltransferase suggests that the presence of methoxy and hydroxy groups can significantly affect biological activity . Quantum chemical calculations provide additional insights into the electronic properties, such as dipole moments, HOMO-LUMO energy gaps, and molecular electrostatic potential, which are crucial for understanding the reactivity and interactions of these compounds .

Scientific Research Applications

1. Spectral Analysis and Detection Applications

3-Methoxy-4-methylbenzoic acid, closely related to vanillic acid, has been studied for its spectral characteristics. Using vibrational and Raman spectroscopy, it can be identified and quantified, even at picomole concentrations. This property is particularly useful in analytical applications, such as winemaking, where it's essential to detect specific compounds at low concentrations (Clavijo, Menendez, & Aroca, 2008).

2. Biological Metabolism and Transformation

Research indicates that certain strains of bacteria, such as Pseudomonas putida, can metabolize variants of 3-methoxy-4-methylbenzoic acid. These bacteria can transform these compounds, leading to the production of methanol and other byproducts, highlighting a potential avenue for bioremediation or bioconversion applications (Donnelly & Dagley, 1980).

3. Chemical Synthesis and Derivatives

3-Methoxy-4-methylbenzoic acid is involved in the formation of phthalides, a class of organic compounds. The reactions and products obtained from these condensations can vary, which is crucial for synthesizing specific phthalide derivatives used in various chemical applications, such as material sciences and pharmaceuticals (Charlesworth & Levene, 1963).

4. Encapsulation and Controlled Release

In the food industry, 3-methoxy-4-methylbenzoic acid derivatives, like vanillic acid, are being explored for encapsulation into nanoparticles. This technology is aimed at controlled release of flavors, potentially revolutionizing flavoring methods in food production (Hong, Oh, & Choy, 2008).

5. Pharmaceutical Research

Research has shown that derivatives of 3-methoxy-4-methylbenzoic acid exhibit antimicrobial and anti-tubercular activities. This opens up possibilities for developing new therapeutic agents, especially in combating resistant strains of bacteria (Tatipamula & Vedula, 2019).

6. Polymers and Material Science

Substituted benzoic acids, including compounds like 3-methoxy-4-methylbenzoic acid, have been used as dopants in polyaniline, a conducting polymer. This application is significant in material science, particularly in the development of electronic and optoelectronic devices (Amarnath & Palaniappan, 2005).

Safety And Hazards

3-Methoxy-4-methylbenzoic acid is harmful if swallowed and causes skin and eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

3-methoxy-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-6-3-4-7(9(10)11)5-8(6)12-2/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEAVPXDEPGAVDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90221742
Record name 4-Methyl-m-anisic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-4-methylbenzoic acid

CAS RN

7151-68-0
Record name 3-Methoxy-4-methylbenzoic acid
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Record name 4-Methyl-m-anisic acid
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Record name 7151-68-0
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Record name 4-Methyl-m-anisic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
74
Citations
TH Nguyen, NTT Chau, AS Castanet… - The Journal of …, 2007 - ACS Publications
… 3-Methoxy-4-methylbenzoic Acid (7a). See general procedure. The solution was quenched … Selected examples of uses of 3-methoxy-4-methylbenzoic acid (7a) as a building block for …
Number of citations: 67 pubs.acs.org
W Brzyska, W Ożga - Journal of thermal analysis and calorimetry, 2006 - Springer
… The sodium salt was obtained by adding 3-methoxy-4-methylbenzoic acid to solution of … IR spectra of the complexes prepared and spectra of 3-methoxy-4-methylbenzoic acid and its …
Number of citations: 11 link.springer.com
W Brzyska, W Ożga - Journal of thermal analysis and calorimetry, 2004 - Springer
… 3-Methoxy-4-methylbenzoic acid C6H3(OCH3)(CH3)COOH is a crystalline solid, sparingly soluble in water [1]. The complexes of 3-methoxy-4-methylbenzoic acid with rare earth …
Number of citations: 17 link.springer.com
XL Yang, S Zhang, QB Hu, DQ Luo… - The Journal of Antibiotics, 2011 - nature.com
… 3′-methyl-2′-butenyl)-2-hydroxy-3-methoxy-4-methylbenzoic acid (1), 5-(3′-carboxyl-3′… -dimethylallyloxy)-2-methoxycarbonyl-3-methoxy-4-methylbenzoic acid (3) together with six …
Number of citations: 41 www.nature.com
W Brzyska, W Ozga - 2003 - osti.gov
Light rare earth complexes with 3-methoxy-4-methylbenzoic acid; Kompleksy lantanowcow … Light rare earth complexes with 3-methoxy-4-methylbenzoic acid; Kompleksy lantanowcow …
Number of citations: 0 www.osti.gov
V Valenta, M Protiva - Collection of Czechoslovak Chemical …, 1977 - chemistry.mdma.ch
p-Toluic acid was converted in seven steps to (3-methoxy-4-methylphenyl) acetonitrile (VIII) which underwent Claisen's reaction with ethyl acetate and subsequent acid hydrolysis to the …
Number of citations: 4 chemistry.mdma.ch
JH Birkinshaw, P Chaplen, R Lahoz-Oliver - Biochemical Journal, 1957 - ncbi.nlm.nih.gov
… The sublimate (55 mg.) on recrystallization from water formed colourless needles (25 mg.) of 2-formyl-5hydroxy-3-methoxy-4-methylbenzoic acid, mp 218. This product gave a deep …
Number of citations: 23 www.ncbi.nlm.nih.gov
V Valenta, M Protiva - chemistry.mdma.ch
p-Toluic acid was converted in seven steps to (3-methoxy-4-methylphenyl) acetonitrile (VIII) which underwent Claisen's reaction with ethyl acetate and subsequent acid hydrolysis to …
Number of citations: 5 chemistry.mdma.ch
W Brzyska, W Ozga - inis.iaea.org
… Light rare earth complexes with 3-methoxy-4-methylbenzoic acid …
Number of citations: 0 inis.iaea.org
IA Degen - Applied Spectroscopy, 1968 - opg.optica.org
Methoxy compounds, including methyl carboxylic esters, exhibit a weak band in the 2860–2800 cm^−1 region of the infrared spectrum, which is diagnostic for the methoxyl group. The …
Number of citations: 19 opg.optica.org

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